molecular formula C12H20BrN3 B15302320 4-Bromo-1-(4-isopropylcyclohexyl)-1h-pyrazol-5-amine

4-Bromo-1-(4-isopropylcyclohexyl)-1h-pyrazol-5-amine

Katalognummer: B15302320
Molekulargewicht: 286.21 g/mol
InChI-Schlüssel: BOJMTKBLMXAGIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-(4-isopropylcyclohexyl)-1h-pyrazol-5-amine is an organic compound that features a bromine atom, an isopropylcyclohexyl group, and a pyrazol-5-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-isopropylcyclohexyl)-1h-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-(4-isopropylcyclohexyl)-1h-pyrazol-5-amine using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-(4-isopropylcyclohexyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-(4-isopropylcyclohexyl)-1h-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(4-isopropylcyclohexyl)-1h-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-4-isopropylcyclohexane: Shares the isopropylcyclohexyl group but lacks the pyrazol-5-amine moiety.

    4-Bromo-1H-pyrazole: Contains the pyrazole ring with a bromine atom but lacks the isopropylcyclohexyl group.

Uniqueness

4-Bromo-1-(4-isopropylcyclohexyl)-1h-pyrazol-5-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.

Eigenschaften

Molekularformel

C12H20BrN3

Molekulargewicht

286.21 g/mol

IUPAC-Name

4-bromo-2-(4-propan-2-ylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C12H20BrN3/c1-8(2)9-3-5-10(6-4-9)16-12(14)11(13)7-15-16/h7-10H,3-6,14H2,1-2H3

InChI-Schlüssel

BOJMTKBLMXAGIZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CCC(CC1)N2C(=C(C=N2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.